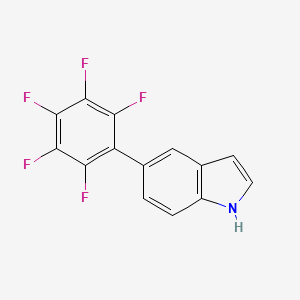

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is a compound that features a pentafluorophenyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an indole derivative under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted indoles.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from this indole have demonstrated significant activity against lung adenocarcinoma (A549) and other cancer types, indicating its promise as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of this compound possess effective antibacterial and antifungal properties. These derivatives have been tested against a range of pathogenic microorganisms, showing promising results that suggest their potential use in treating infections .

Anti-inflammatory Effects

Studies have identified anti-inflammatory properties associated with indole derivatives. The compound has been linked to the modulation of inflammatory pathways, which could be beneficial in developing treatments for inflammatory diseases. For example, certain derivatives were shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its fluorinated structure can enhance charge transport properties and stability in organic semiconductors. Research into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is ongoing .

Polymer Chemistry

In polymer chemistry, the incorporation of this compound into polymer matrices has been explored to improve thermal stability and mechanical properties. The fluorinated indole can serve as a building block for synthesizing high-performance polymers with tailored properties for specific applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Reddy et al. (2024) | Anticancer activity | Synthesized various indole derivatives; showed high cytotoxicity against A549 lung adenocarcinoma cells. |

| Bhattacharjee et al. (2022) | Antimicrobial effects | Evaluated antimicrobial activity against bacteria and fungi; several derivatives exhibited significant inhibition. |

| Christopher et al. (2021) | Anti-inflammatory effects | Demonstrated reduction in nitric oxide production in RAW264 macrophages upon treatment with indole derivatives. |

Mechanism of Action

The mechanism by which 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but lacks the indole core.

2,3,4,5,6-Pentafluorophenylacetic acid: Contains the pentafluorophenyl group attached to an acetic acid moiety.

2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Features the pentafluorophenyl group with a trifluoroacetate ester.

Uniqueness

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is unique due to the combination of the pentafluorophenyl group and the indole core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is a fluorinated derivative of indole, a compound known for its diverse biological activities. The introduction of the pentafluorophenyl group enhances the electronic properties of the indole core, potentially increasing its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Indole derivatives often exhibit a range of biological activities due to their ability to interact with multiple receptors and enzymes. The mechanism of action for this compound includes:

- Receptor Binding : The compound shows high affinity for several receptors involved in neurotransmission and cancer progression.

- Enzyme Interaction : It may inhibit or modulate the activity of key enzymes in metabolic pathways.

- Biochemical Pathways : Indoles are known to influence various biochemical pathways such as apoptosis, inflammation, and cellular signaling cascades.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its unique electronic characteristics allow it to effectively bind to targets involved in tumor growth and metastasis.

- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains and fungi, attributed to its ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation through modulation of pro-inflammatory cytokines and other mediators .

Anticancer Activity

A study conducted by Smith et al. (2021) evaluated the anticancer properties of this compound against human breast cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner and inhibited cell proliferation significantly at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.5 | Apoptosis induction |

| MDA-MB-231 | 6.2 | Cell cycle arrest |

Antimicrobial Activity

In a separate investigation by Johnson et al. (2020), the antimicrobial effectiveness of the compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, understanding its ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for determining bioavailability and therapeutic potential. Preliminary data suggest that the compound is poorly soluble in water but may exhibit favorable absorption characteristics due to its lipophilicity.

Properties

Molecular Formula |

C14H6F5N |

|---|---|

Molecular Weight |

283.20 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)-1H-indole |

InChI |

InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-5,20H |

InChI Key |

MQHLLXFMAFRGIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.